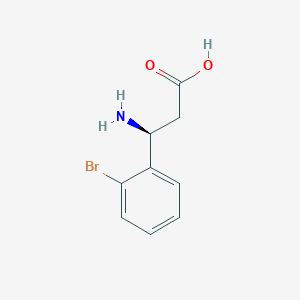

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

説明

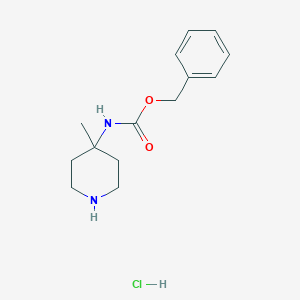

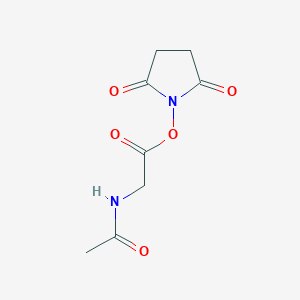

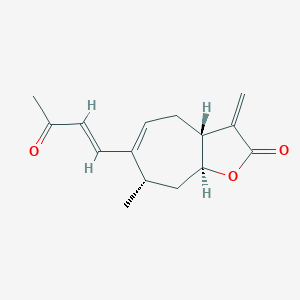

“(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid” is a compound that contains an amino group and a bromophenyl group attached to a propionic acid backbone . The presence of the bromophenyl group suggests that this compound could be involved in various chemical reactions, particularly those involving nucleophilic aromatic substitution .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids or boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters has been reported, which could potentially be applied in the synthesis of "(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid" . Additionally, a method for the synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction has been developed .Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid” would consist of a propionic acid backbone with an amino group and a bromophenyl group attached . The presence of these functional groups could influence the compound’s reactivity and properties.Chemical Reactions Analysis

The bromophenyl group in “(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid” could potentially undergo nucleophilic aromatic substitution reactions . These reactions are widely used in pharmaceutical and chemical research for the modification of aromatic ring scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid” would be influenced by its molecular structure. For instance, the presence of the bromophenyl group could increase the compound’s molecular weight . The compound could also have hydrogen bond donor and acceptor counts of 1 and 2, respectively .科学的研究の応用

-

Scientific Field: Pharmacology

- Application : Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

Scientific Field: Green Chemistry

- Application : A mild, green and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .

- Methods of Application : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .

- Results or Outcomes : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .

-

Scientific Field: Green Chemistry

- Application : A mild, green and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .

- Methods of Application : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .

- Results or Outcomes : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .

将来の方向性

Future research could focus on further exploring the synthesis, properties, and potential applications of “(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid”. For instance, studies could investigate the compound’s reactivity in various chemical reactions . Additionally, research could explore the compound’s potential uses in pharmaceutical and chemical research .

特性

IUPAC Name |

(3S)-3-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETRFEPZCAGEMK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270074 | |

| Record name | (βS)-β-Amino-2-bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid | |

CAS RN |

275826-34-1 | |

| Record name | (βS)-β-Amino-2-bromobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=275826-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-2-bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)